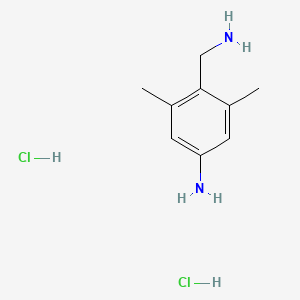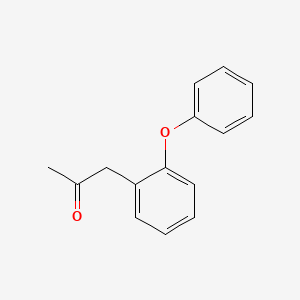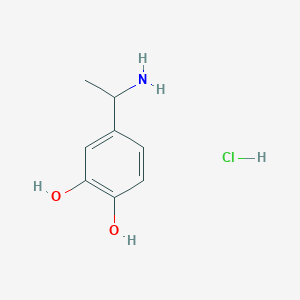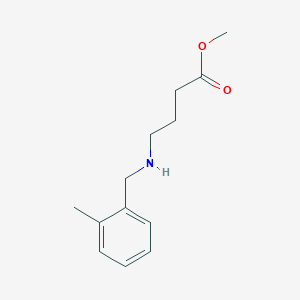![molecular formula C12H13BrN2O3 B13518477 Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate: is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate typically involves the following steps:
Bromination: The starting material, 1,3-benzoxazole, is brominated using bromine or a brominating agent to introduce a bromine atom at the 5-position of the benzoxazole ring.
Carbamoylation: The brominated benzoxazole is then reacted with tert-butyl carbamate in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions typically involve the use of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Substituted Derivatives: Products of nucleophilic substitution reactions include various substituted benzoxazoles, depending on the nucleophile used.
Oxidized or Reduced Compounds: Products of oxidation and reduction reactions include oxidized or reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: The compound and its derivatives are studied for their potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry:
Materials Science: Benzoxazole derivatives, including tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate, are investigated for their potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate depends on its specific application. In pharmacological studies, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific biological activity being investigated.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-(5-bromothiophen-3-yl)carbamate
- tert-Butyl N-(5-bromo-1-benzothiophen-2-yl)carbamate
- tert-Butyl (5-bromopyridin-3-yl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate group and a brominated heterocyclic ring, the nature of the heterocyclic ring differs (benzoxazole, thiophene, benzothiophene, pyridine).
- Unique Properties: tert-Butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate is unique due to the presence of the benzoxazole ring, which imparts distinct electronic and steric properties compared to the other compounds.
This detailed article provides a comprehensive overview of tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H13BrN2O3 |
|---|---|
Molekulargewicht |
313.15 g/mol |
IUPAC-Name |
tert-butyl N-(5-bromo-1,3-benzoxazol-2-yl)carbamate |
InChI |
InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(16)15-10-14-8-6-7(13)4-5-9(8)17-10/h4-6H,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
AYROVYISAPVADS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC2=C(O1)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


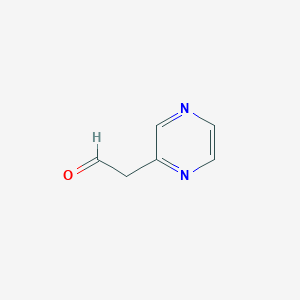
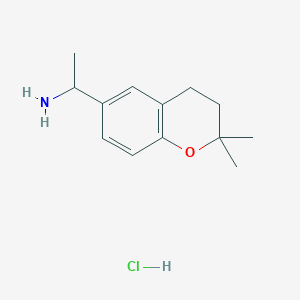
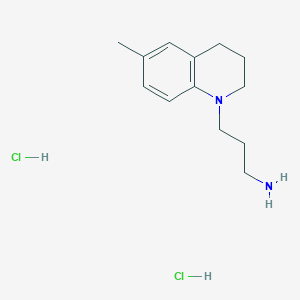
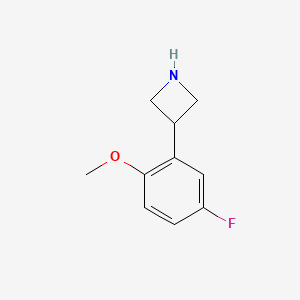
![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
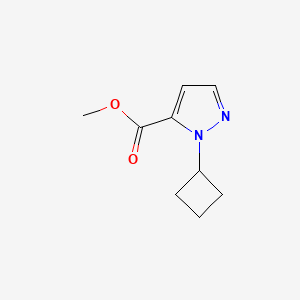
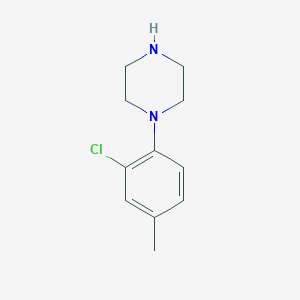
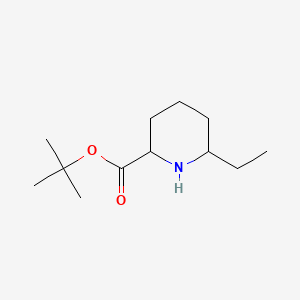
![2-(Ethoxycarbonyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13518454.png)
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
